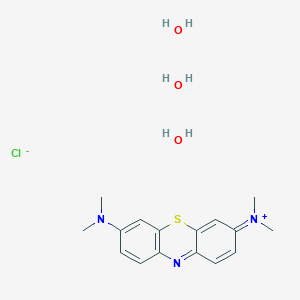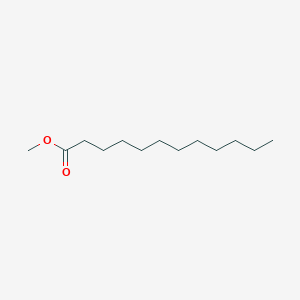
4-Hydroxyzimtsäure
Übersicht
Beschreibung
4-Hydroxycinnamic acid (4-HCA) is a type of hydroxycinnamic acid (HCA), which is a class of polyphenolic compounds derived from the Mavolanate-Shikimate biosynthesis pathways in plants. HCAs, including 4-HCA, are known for their potent antioxidant and anti-inflammatory properties and have been studied for their potential therapeutic benefits in various health conditions such as diabetes, hyperlipidemia, and obesity . The presence of a hydroxyl group in the para position on the phenyl ring is a defining feature of 4-HCA, which contributes to its biological activity .
Synthesis Analysis
The synthesis of 4-HCA and its derivatives can be achieved through various biosynthetic pathways. For instance, bacterial synthesis has been employed to produce 4-HCA from glucose in Escherichia coli by introducing a combination of genes responsible for the conversion of amino acids to HCAs . Additionally, thermal decarboxylation of corresponding hydroxycinnamic acids has been used to prepare 4-vinyl derivatives, which are structurally related to 4-HCA .
Molecular Structure Analysis
The molecular structure of 4-HCA is characterized by a phenolic ring with a hydroxyl group at the para position and a side chain with a carboxylic acid group. The structure-activity relationships (SARs) of HCAs, including 4-HCA, have been extensively studied, revealing that certain structural features such as the presence of an unsaturated bond in the side chain and modifications to the aromatic ring significantly influence their antioxidant activity .
Chemical Reactions Analysis
4-HCA can undergo various chemical reactions due to its phenolic structure. It has been shown to exhibit prooxidant activity in the presence of metal ions like Cu(II), leading to DNA damage. This activity is influenced by the compound's ability to chelate with metal ions and facilitate electron transfer, which generates reactive oxygen species (ROS) . The formation of 4-vinyl and 4-ethyl derivatives from HCAs through enzymatic and thermal decarboxylation is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-HCA, such as redox potential, lipid solubility, and dissociation constant, are crucial in determining its antioxidant activity. These properties are influenced by the compound's molecular structure and can be modified through esterification to improve its lipophilicity and cellular absorption . The electrochemical properties of HCAs have been reviewed, highlighting the importance of redox potentials in predicting antioxidant activity and guiding the design of new antioxidants .
Wissenschaftliche Forschungsanwendungen
Synthese von Phenolverbindungen in Bakterien
4-Hydroxyzimtsäure: wird bei der bakteriellen Synthese von Phenolverbindungen verwendet. Durch die Veränderung der Stoffwechselwege von Escherichia coli konnten Forscher Hydroxyzimtsäurederivate wie p-Cumarinsäure, Kaffeinsäure und Ferulasäure aus Glucose herstellen . Dieser Prozess beinhaltet die Einführung von Genen wie Tyrosin-Ammoniak-Lyase und Phenylalanin-Ammoniak-Lyase, die für die Umwandlung von Aminosäuren in Zimtsäurederivate entscheidend sind .
Antioxidative und neuroprotektive Anwendungen
Diese Verbindung hat aufgrund ihrer antioxidativen Eigenschaften Potenzial in Formulierungen gezeigt, die auf die Behandlung neurodegenerativer Erkrankungen abzielen. Ihre klinische Anwendung ist jedoch durch Faktoren wie geringe Bioverfügbarkeit und rasche Elimination aus dem Magen-Darm-Trakt begrenzt. Innovative Verabreichungssysteme, darunter nanotechnologische Ansätze, werden entwickelt, um die therapeutische Wirksamkeit zu verbessern .
Dermatologische Anwendungen
In der Dermatologie wurden This compound-Derivate auf ihre Auswirkungen auf Hautschäden und -erkrankungen untersucht. So wurde beispielsweise beobachtet, dass sie die Melaninproduktion in Melanomzellen signifikant reduzieren, ohne Zytotoxizität zu verursachen, was auf eine mögliche Anwendung in Behandlungen für Hyperpigmentierung schließen lässt .
Antitumoraktivitäten
Die Antitumoraktivitäten von This compound wurden in verschiedenen Studien festgestellt. Sie wurde mit der Verringerung der toxischen Wirkungen von Antitumormedikamenten in Verbindung gebracht, wodurch sie eine unterstützende Rolle in der Krebstherapie spielt .
Lebensmittelverarbeitung und Bioverfügbarkeit
Die Auswirkungen der Lebensmittelverarbeitung auf die Bioverfügbarkeit von This compound wurden untersucht. Studien haben gezeigt, dass Prozesse wie Kochen und Extrusion die Freisetzung von Hydroxyzimtsäuren aus Lebensmittelquellen wie Sorghumkleie verbessern können, wodurch ihre antioxidative Kapazität erhöht wird .
Vorläufer für die Synthese von Industrieprodukten
This compound: dient als Vorläufer für die Synthese verschiedener Industrieprodukte, darunter Thermoplaste, Kosmetika und Aromen. Die Möglichkeit, diese Verbindung über bakterielle Systeme zu synthetisieren, eröffnet Möglichkeiten für ihren Einsatz in industriellen Anwendungen .
Wirkmechanismus
Target of Action
Mode of Action
4-Hydroxycinnamic acid interacts with its targets by increasing the secretion of adiponectin, an anti-inflammatory agent, from adipocytes . It also effectively inhibits tyrosinase activity, leading to fluorescence quenching .
Biochemical Pathways
4-Hydroxycinnamic acid is a part of the Mavolanate-Shikimate biosynthesis pathways in plants . It is synthesized from phenylalanine, which is first converted into cinnamic acid by phenylalanine ammonia (PAL) and then further converted into p-coumaric acid by cinnamate 4-hydroxylase (C4H) enzyme .
Pharmacokinetics
The pharmacokinetics of 4-Hydroxycinnamic acid involves its absorption, distribution, metabolism, and excretion (ADME) processes . Its bioavailability is often impaired due to its low release from proteins, which decreases the availability of its free forms for absorption .
Result of Action
The action of 4-Hydroxycinnamic acid results in several beneficial effects. It prevents adipocyte differentiation and lowers the lipid profile in experimental animals . It also reduces obesity and curtails associated adverse health complications .
Action Environment
The action of 4-Hydroxycinnamic acid is influenced by environmental factors. For instance, it increases under stressful conditions to withstand environmental stresses . It regulates physiological processes by acting as signaling molecules that regulate gene expression and biochemical pathways .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
4-Hydroxycinnamic acid is involved in various biochemical reactions. It is derived from cinnamic acid via hydroxylation or methylation . The enzymes involved in its biosynthesis include phenylalanine ammonia lyase, tyrosine ammonia lyase, S.espanaensis monooxygenase, and Oryza sativa O-methyltransferase . These enzymes interact with 4-Hydroxycinnamic acid to facilitate its role in the phenylpropanoid pathway .
Cellular Effects
4-Hydroxycinnamic acid has significant effects on various types of cells and cellular processes. It has been shown to delay apoptosis and decrease oxidative/nitrative damage in neuronal cells . It also influences cell function by increasing the activities of mitochondrial complexes I and II, enhancing ATP production, and promoting mitochondrial fusion while decreasing mitochondrial fission .
Molecular Mechanism
At the molecular level, 4-Hydroxycinnamic acid exerts its effects through several mechanisms. It is involved in the hydroxylation of cinnamic acid, a process catalyzed by cinnamate 4-hydroxylases . This transformation is a key step in the biosynthesis of phenylpropanoids .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Hydroxycinnamic acid change over time. For instance, in bacterial synthesis, four types of hydroxycinnamates, including 4-Hydroxycinnamic acid, were synthesized from glucose in Escherichia coli over a period of time .
Metabolic Pathways
4-Hydroxycinnamic acid is involved in the phenylpropanoid pathway, a key metabolic pathway in plants . It is derived from phenylalanine and tyrosine, and is converted into various hydroxycinnamates through the action of several enzymes .
Subcellular Localization
It is known that hydroxycinnamic acid amides, which include 4-Hydroxycinnamic acid, are mostly located in subcellular compartments such as the vacuole, cell wall, or within the cytosol .
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6,10H,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSWKAQJJWESNS-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30901076 | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
501-98-4, 7400-08-0 | |
| Record name | trans-4-Hydroxycinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000501984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007400080 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Coumaric acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04066 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | p-coumaric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59260 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 3-(4-hydroxyphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (2E)-3-(4-Hydroxyphenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30901076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-hydroxycinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.182 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-COUMARIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IBS9D1EU3J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
211.5 °C | |
| Record name | 4-Hydroxycinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002035 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(Aminocarbonyl)amino]-5-[4-(4-morpholinylmethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B129948.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-2-benzoyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (4S,5R)-2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B129951.png)


![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)



